9H-Purine-6-ethanethiol

Description

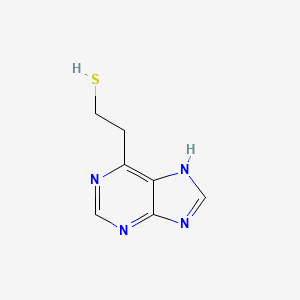

Structure

3D Structure

Properties

CAS No. |

920503-84-0 |

|---|---|

Molecular Formula |

C7H8N4S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

2-(7H-purin-6-yl)ethanethiol |

InChI |

InChI=1S/C7H8N4S/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) |

InChI Key |

XQKCXZVAOITQLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CCS |

Origin of Product |

United States |

Synthetic Methodologies for 9h Purine 6 Ethanethiol and Its Structural Analogues

Direct Synthesis Strategies for 9H-Purine-6-ethanethiol

The most direct approaches to synthesizing the target compound involve the formation of the key carbon-sulfur bond at the C6 position of the purine (B94841) ring.

A prevalent and effective method for the synthesis of this compound and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically employs a halogenated purine, most commonly 6-chloropurine (B14466), as the electrophilic substrate. The chlorine atom at the C6 position is readily displaced by a sulfur nucleophile, such as ethanethiol (B150549) or its corresponding thiolate.

The reaction is generally carried out in a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the dissolution of the purine substrate and the nucleophile. rsc.org The presence of a base is often required to deprotonate the thiol, thereby increasing its nucleophilicity. Bases such as cesium carbonate have proven effective in these reactions. rsc.org For instance, the synthesis of 2-(ethylthio)-9H-purin-6-amine has been achieved with a near-quantitative yield (99%) by reacting 2-chloroadenine (B193299) with a significant excess of ethanethiol in DMF. rsc.orgrsc.org This high yield underscores the efficiency of the SNAr pathway for creating C-S bonds in purine systems. The reaction can be applied to a variety of thiols to generate a library of C6-thioether purine derivatives. rsc.org

Table 1: Synthesis of 2-thioether-substituted Purine Analogues via Nucleophilic Substitution This table is generated from data discussing the synthesis of 2-thioether-substituted purines, which follows the same synthetic principle as the synthesis of 6-thioether-substituted purines like this compound.

| Halogenated Precursor | Thiol Reagent | Yield (%) | Reference |

|---|---|---|---|

| 2-Chloroadenine | Ethanethiol | 99 | rsc.orgrsc.org |

| 2-Chloroadenine | n-Hexanethiol | 40 | rsc.orgrsc.org |

| 2-Chloroadenine | Cyclohexylthiol | 60 | rsc.orgrsc.org |

| 2-Chloroadenine | Benzyl Mercaptan | 80 | rsc.org |

| 2-Chloroadenine | 2-Phenylethanethiol | 87 | rsc.org |

Beyond classical heating methods, research has focused on developing more efficient and environmentally friendly synthetic protocols. One significant innovation is the use of focused microwave irradiation to accelerate the nucleophilic substitution reaction. rsc.orgresearchgate.net This technique can dramatically reduce reaction times from hours to mere minutes while often providing good to high yields of the desired C6-functionalized purine nucleosides under solvent-free conditions. rsc.org

Another area of innovation involves the use of alternative reaction media and catalysts. For example, polyethylene (B3416737) glycol (PEG-400) has been used as a solvent in the synthesis of 6-arylselanylpurines, a related class of compounds, demonstrating its potential applicability for thiol-based reactions as well. researchgate.net Furthermore, metal-free approaches are gaining traction. A light-promoted, metal-free method for the alkylation of purines has been developed, highlighting a move towards more sustainable synthetic practices that could potentially be adapted for C-S bond formation. rhhz.net

Derivatization and Functionalization Approaches for this compound Analogues

Once the core this compound structure is obtained, it can be further modified to create a diverse range of analogues. These modifications can occur on the purine ring itself or at the ethanethiol side chain.

The purine ring possesses multiple nitrogen atoms that can be alkylated, primarily at the N7 and N9 positions. ub.edu Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and, therefore, the major product. ub.edunih.gov

Significant research has been dedicated to controlling the regioselectivity of this reaction. The choice of base and reaction conditions is critical. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base in conjunction with microwave assistance has been shown to afford N9-alkylated purines with high yields and selectivity. ub.edu Conversely, specific conditions can be developed to favor the N7 isomer. A method using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst has been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.gov Alkylation can also be achieved using various alcohols via the Mitsunobu reaction. rsc.org

Acylation of the purine ring is another important functionalization strategy. Metal-free, direct acylation of purines at the C6 position has been achieved using aldehydes as the acyl source, induced by tert-butyl hydroperoxide (TBHP) in a Minisci-type reaction. rsc.org This method allows for the synthesis of a variety of C6-acylated purine derivatives. rsc.org

Table 2: Examples of C6-Acylated Purine Derivatives via Minisci-type Reaction This table showcases the synthesis of various acylated purines, demonstrating a key functionalization strategy on the purine core.

| Acyl Source (Aldehyde) | Purine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | ethyl 2-(9H-purin-9-yl)acetate | ethyl 2-(6-benzoyl-9H-purin-9-yl)acetate | 82 | rsc.org |

| 4-Fluorobenzaldehyde | ethyl 2-(9H-purin-9-yl)acetate | ethyl 2-(6-(4-fluorobenzoyl)-9H-purin-9-yl)acetate | 75 | rsc.org |

| 3-Bromobenzaldehyde | ethyl 2-(9H-purin-9-yl)acetate | ethyl 2-(6-(3-bromobenzoyl)-9H-purin-9-yl)acetate | 44 | rsc.org |

| Thiophene-2-carbaldehyde | ethyl 2-(9H-purin-9-yl)acetate | ethyl 2-(6-(thiophene-2-carbonyl)-9H-purin-9-yl)acetate | 61 | rsc.org |

The sulfur atom of the ethanethiol group is itself a nucleophile and can undergo further reactions, most notably S-alkylation. This modification involves the attachment of an alkyl group to the sulfur, forming a thioether linkage. The synthesis of 2-amino-9-(2-(ethylthio)ethyl)-1H-purin-6(9H)-one demonstrates the formation of such a thioether on a purine derivative. union.edu This type of reaction typically proceeds by treating the thiol-containing purine with an alkyl halide in the presence of a base. This S-functionalization allows for the extension of the side chain and the introduction of new chemical functionalities, further diversifying the library of potential compounds.

Achieving high selectivity is a paramount challenge in the synthesis of complex purine derivatives. numberanalytics.com As discussed, regioselectivity in N-alkylation (N7 vs. N9) can be controlled by carefully selecting the reagents, catalysts, and reaction conditions to favor either kinetic or thermodynamic products. ub.edunih.gov

Stereochemical control is equally important, particularly when the substituents, either on the purine ring or the side chain, contain chiral centers. The synthesis of purine conjugates with amino acids, for example, requires careful consideration of stereochemistry. It has been demonstrated that the nucleophilic substitution of the chlorine atom in 6-chloropurine with dipeptides can be a racemization-free process, leading to diastereomerically pure products. nih.gov In the synthesis of nucleoside analogues, controlling the 1',2'-stereochemistry is a classic challenge. Strategies such as anchimeric assistance from a neighboring protecting group are often employed to direct the incoming nucleobase to a specific face of the sugar moiety, resulting in a desired 1',2'-trans relationship. mcgill.ca These principles of stereochemical control are directly applicable to the synthesis of more complex chiral derivatives of this compound.

Chemical Reactivity and Transformation Mechanisms of 9h Purine 6 Ethanethiol

Electron Transfer and Redox Chemistry of the Thiol Group

The thiol group (-SH) of 9H-Purine-6-ethanethiol is a primary site for redox activity. Thiols are known to undergo oxidation to form various sulfur-containing species, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. In the context of this compound, the thiol group can participate in one-electron and two-electron transfer processes.

The oxidation of the thiol can proceed through a radical mechanism, involving the formation of a thiyl radical (RS•) as a key intermediate. This radical can then dimerize to form the corresponding disulfide. The electrochemical behavior of similar 6-mercaptopurine (B1684380) derivatives has been studied, indicating that the thiol group can be oxidized at a modest potential. These studies often reveal complex voltammetric profiles, suggesting multi-step electron transfer processes and the involvement of coupled chemical reactions.

The redox chemistry is further complicated by the electronic influence of the purine (B94841) ring. The electron-withdrawing nature of the purine system can affect the oxidation potential of the thiol group, making it more or less susceptible to oxidation compared to simple alkyl thiols.

Reaction Mechanisms Involving the Purine Nitrogen Atoms

The purine ring system of this compound contains several nitrogen atoms (N1, N3, N7, and N9) that can participate in chemical reactions. These nitrogen atoms possess lone pairs of electrons and can act as nucleophiles or bases. The specific reactivity of each nitrogen atom is influenced by its local electronic environment and steric accessibility.

Alkylation and acylation reactions can occur at the purine nitrogens. The site of these reactions is often dependent on the reaction conditions, such as the nature of the electrophile, the solvent, and the pH. For instance, in neutral or basic conditions, the N7 and N9 positions are often favored sites for alkylation. The tautomeric equilibrium of the purine ring also plays a crucial role in determining the regioselectivity of these reactions.

Protonation of the nitrogen atoms is a fundamental process that governs the acid-base properties of the molecule and influences its reactivity in various chemical transformations. The pKa values associated with the protonation/deprotonation of the purine nitrogens are key parameters in understanding these reaction mechanisms.

Carbon-Sulfur Bond Formation and Cleavage Transformations

The carbon-sulfur (C-S) bond in this compound is a key linkage that can be both formed and cleaved under specific chemical conditions. The formation of this bond is typically achieved through the reaction of a purine precursor, such as 6-chloropurine (B14466), with 2-aminoethanethiol or a related sulfur nucleophile.

Conversely, the C-S bond can be cleaved through various chemical methods. Reductive cleavage can be accomplished using reducing agents like Raney nickel, which results in the removal of the sulfur-containing group and the formation of the corresponding purine. Oxidative cleavage can also occur, particularly under harsh oxidizing conditions, leading to the formation of purine-6-sulfonic acid or other oxidized purine derivatives.

Desulfurization reactions are a significant aspect of the C-S bond's reactivity. These transformations are important in synthetic chemistry for modifying the purine core and in understanding the metabolic fate of related sulfur-containing purine analogs.

Transition Metal-Catalyzed Reactions with this compound Substrates

The thiol group and the nitrogen atoms of the purine ring make this compound an excellent ligand for transition metals. The molecule can coordinate to metal centers through the sulfur atom (a soft donor) and/or the purine nitrogen atoms (borderline donors), leading to the formation of a variety of metal complexes.

Transition metal catalysis can be utilized to effect transformations that are otherwise difficult to achieve. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to modify the purine ring, although the presence of the thiol group might complicate these reactions due to its potential to poison the catalyst.

The formation of metal complexes can also alter the reactivity of the this compound ligand itself. Coordination to a metal center can activate or deactivate certain positions on the purine ring towards electrophilic or nucleophilic attack. Furthermore, the metal center can mediate redox processes involving the thiol group.

Acid-Base Equilibria and Tautomerism Studies of the Purine-Ethanethiol System

This compound can exist in various tautomeric forms and protonation states, which significantly influences its chemical and physical properties. The primary tautomeric equilibrium involves the migration of a proton between the nitrogen atoms of the purine ring and the sulfur atom of the thiol group. This results in the existence of thiol (mercapto) and thione (thioketo) forms.

Spectroscopic studies, such as UV-Vis and NMR spectroscopy, are commonly used to investigate the tautomeric equilibria. The predominant tautomer in solution is often dependent on the solvent polarity and pH. Computational studies have also been employed to predict the relative stabilities of the different tautomers.

Advanced Spectroscopic and Analytical Characterization in 9h Purine 6 Ethanethiol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and purity assessment of 9H-Purine-6-ethanethiol and its derivatives. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework.

In ¹H NMR analysis of related purine (B94841) thioether compounds, characteristic signals confirm the presence of the purine core and the attached ethanethiol (B150549) moiety. For instance, in a study of 2-(Ethylthio)-9H-purin-6-amine, the ethyl group protons present as a quartet around 3.04 ppm and a triplet around 1.30 ppm, while the purine proton appears as a singlet at approximately 7.94 ppm. rsc.org The integration of these signals, corresponding to the number of protons, serves as a primary indicator of sample purity. researchgate.net The absence of unexpected peaks suggests a high degree of purity. researchgate.net

¹³C NMR complements the proton data by mapping the carbon skeleton. For 2-(Ethylthio)-9H-purin-6-amine, distinct signals for the purine ring carbons and the ethyl side chain carbons are observed, further confirming the compound's structure. rsc.org Quantitative NMR (qNMR) can also be utilized for a more precise determination of purity by comparing the integral of a compound's specific proton signal to that of a known internal standard. researchgate.net Two-dimensional NMR techniques, such as HMBC and HSQC, are invaluable for unequivocally assigning proton and carbon signals, especially in complex derivatives, by revealing correlations between connected atoms. uoguelph.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Purine Thioether

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.94 | s | Purine C8-H |

| ¹H | ~7.17 | s | NH₂ |

| ¹H | ~3.04 | q | -S-CH ₂-CH₃ |

| ¹H | ~1.30 | t | -S-CH₂-CH ₃ |

| ¹³C | ~164.38, 155.28, 152.65, 139.47, 115.54 | Purine Carbons | |

| ¹³C | ~25.08 | -C H₂- | |

| ¹³C | ~15.43 | -C H₃ | |

| Data based on 2-(Ethylthio)-9H-purin-6-amine in DMSO-d₆. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. rsc.orgrsc.orgsemanticscholar.org

For example, the HRMS (ESI) analysis of a related compound, 2-(ethylthio)-9H-purin-6-amine, showed an [M+H]⁺ ion at m/z 196.0655, which is in excellent agreement with the calculated mass of 196.0657 for C₇H₁₀N₅S. rsc.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses.

Beyond molecular formula confirmation, tandem mass spectrometry (MS-MS) can be used to study the fragmentation patterns of the molecule. dokumen.pub This provides further structural information as the molecule breaks apart in a predictable manner, revealing details about its constituent parts and their connectivity.

Table 2: HRMS Data for a Related Purine Thioether

| Compound | Ion | Calculated m/z | Found m/z |

| 2-(Ethylthio)-9H-purin-6-amine | [M+H]⁺ | 196.0657 | 196.0655 |

| Data from a study on 2-thioether-substituted adenosines. rsc.org |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectra reveal the characteristic vibrations of bonds within the molecule. For purine derivatives, key absorption bands indicate the presence of N-H, C=N, and C-N bonds within the heterocyclic ring system. mdpi.com The presence of the ethanethiol group would be confirmed by C-H stretching vibrations from the ethyl group and potentially a weak S-H stretch, although the latter can be difficult to observe. The C-S stretching vibration is also a key indicator. researchgate.net The NIST Chemistry WebBook provides reference IR spectra for related compounds, such as ethanethiol, which show characteristic absorption patterns. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The purine ring system exhibits characteristic breathing modes, which are strong and sharp in Raman spectra. nih.gov Studies on ethanethiol show a strong band for the C-S stretching motion, typically around 659 cm⁻¹ in the liquid state. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for studying purine derivatives, as it significantly enhances the signal of molecules adsorbed onto a metal surface, with the purine ring breathing mode being a prominent feature. nih.govnih.gov

Table 3: Key Vibrational Modes for Purine and Thiol Moieties

| Functional Group/Vibration | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

| Purine Ring Breathing | Raman (SERS) | 730 - 745 | nih.govnih.gov |

| C-S Stretch | Raman | ~659 | researchgate.net |

| Purine Ring Bands | IR | 1255, 940, 878 | mdpi.com |

| Note: Specific wavenumbers can vary based on the molecular environment and physical state. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, are employed to investigate the electronic transitions within this compound.

UV-Vis Spectroscopy: The purine ring system is chromophoric, meaning it absorbs UV light. The UV-Vis spectrum of a purine derivative typically shows characteristic absorption bands corresponding to π → π* transitions within the aromatic system. dss.go.th The position and intensity of these bands can be sensitive to substitution on the purine ring and the solvent environment. uoguelph.cadss.go.th For instance, the reaction of a cross-linked duplex containing a thionucleobase with ethanethiol resulted in the restoration of the thionucleobase-specific UV absorption above 300 nm, demonstrating the utility of UV-Vis in monitoring reactions involving this moiety. researchgate.net

Fluorescence Spectroscopy: While many purine derivatives are not strongly fluorescent on their own, modification or incorporation into larger systems can induce fluorescence. escholarship.org The emission properties, if present, can provide further information about the electronic structure and excited states of the molecule. tandfonline.comgoogleapis.com The development of fluorescent purine analogues is an active area of research, often involving the attachment of fluorogenic groups.

X-ray Crystallography for Comprehensive Three-Dimensional Structural Elucidation

For a molecule like this compound, a crystal structure would confirm the planarity of the purine ring, the geometry of the ethanethiol substituent, and the specific tautomeric form present in the crystal. nih.gov While a specific crystal structure for this compound was not found in the search results, the structures of related purine derivatives have been extensively studied, providing a basis for understanding its likely solid-state conformation. nih.govresearchgate.net The process involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic positions are determined. nih.gov

Theoretical and Computational Investigations of 9h Purine 6 Ethanethiol S Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometrical Parameters and Electronic Properties

No specific studies utilizing quantum chemical methods, such as Density Functional Theory (DFT), to determine the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution) of 9H-Purine-6-ethanethiol were identified in the available literature. While DFT has been applied to study similar molecules like 6-mercaptopurine (B1684380) and 6-thioguanine, the specific results for the ethanethiol (B150549) derivative are not present.

Conformational Analysis and Energy Landscape Mapping

Detailed conformational analysis and the mapping of the potential energy surface for this compound are not described in the scientific literature. Such studies would involve exploring the rotation around single bonds, particularly in the ethanethiol side chain, to identify stable conformers and the energy barriers between them. However, no published research detailing this for this compound could be found.

Reaction Pathway Elucidation and Transition State Analysis of this compound Transformations

There is a lack of published research on the computational elucidation of reaction pathways and the analysis of transition states for chemical transformations involving this compound. While general reactivity of purine (B94841) analogues has been a subject of interest, specific computational modeling of reaction mechanisms, determination of activation energies, and characterization of transition state structures for this particular compound are not available.

Computational Modeling of Molecular Interactions with Abstract Systems

Computational models detailing the non-covalent interactions of this compound with abstract systems, such as solvent molecules, ions, or simplified model surfaces, have not been reported in the reviewed literature. While molecular modeling has been used to study the interaction of other purine analogues with biological targets, theoretical investigations into the fundamental intermolecular forces governing the behavior of this compound in abstract chemical environments are absent from public records.

Mechanistic Studies of 9h Purine 6 Ethanethiol and Its Derivatives in Model Biological Systems in Vitro Focus

Elucidation of Molecular Interactions with Enzymes and Receptors In Vitro

In vitro studies have been fundamental in characterizing the direct molecular targets of 9H-Purine-6-ethanethiol and its derivatives. These investigations have focused on its interactions with key enzymes involved in its metabolism and with purinergic receptors that respond to purine (B94841) molecules.

A primary pathway in the metabolism of this compound involves S-methylation, a reaction catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT). In vitro studies have established that TPMT utilizes S-adenosylmethionine (SAM) as a methyl group donor to convert 6-mercaptopurine (B1684380) into its methylated, and generally less active, metabolite, 6-methylmercaptopurine. This metabolic step is a critical determinant of the intracellular concentration of active thioguanine nucleotides, which are responsible for the compound's biological effects.

Genetic variations in the TPMT gene can lead to significant inter-individual differences in enzyme activity, a factor that has been extensively studied in vitro. These studies correlate genotype with enzyme activity levels, which in turn influences the metabolic fate of this compound.

Another key enzyme in the metabolic pathway of this compound is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to its active ribonucleotide form, thioinosine monophosphate (TIMP). patsnap.com TIMP can then be further metabolized to thioguanine nucleotides (TGNs), the primary mediators of the compound's activity. In vitro assays have been crucial in defining the kinetics and substrate specificity of these enzymatic conversions.

Furthermore, xanthine (B1682287) oxidase is another important enzyme that metabolizes this compound to the inactive metabolite 6-thiouric acid. In vitro studies have characterized this oxidative pathway and have been instrumental in understanding drug-drug interactions, for example, with xanthine oxidase inhibitors.

Table 1: Key Enzymes in the In Vitro Metabolism of this compound

| Enzyme | Action on this compound (6-MP) | Resulting Metabolite |

|---|---|---|

| Thiopurine S-methyltransferase (TPMT) | S-methylation | 6-methylmercaptopurine |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Conversion to ribonucleotide | Thioinosine monophosphate (TIMP) |

Purinergic receptors, broadly classified into P1 (adenosine) receptors and P2 receptors, are cell surface receptors that bind extracellular purines and pyrimidines. The P2 receptor family is further divided into ionotropic P2X receptors and G protein-coupled P2Y receptors. nih.gov Given the structural similarity of this compound to endogenous purines like adenine and hypoxanthine, its potential to act as a ligand for these receptors has been a subject of scientific inquiry.

However, in vitro studies focusing specifically on the agonist or antagonist activity of this compound and its direct derivatives at P2X and P2Y receptor subtypes are limited. The primary mechanism of action of this compound is understood to be intracellular, following its conversion to active metabolites that interfere with nucleic acid synthesis. wikipedia.org While extracellular nucleotides like ATP, ADP, UTP, and UDP are the canonical ligands for P2Y receptors, and ATP is the primary agonist for P2X receptors, there is currently a lack of substantial in vitro evidence demonstrating that this compound itself acts as a potent and selective agonist or antagonist at these purinergic receptors. nih.govtocris.com

Future in vitro screening assays could be employed to systematically evaluate the binding affinity and functional activity of this compound and its various metabolites across the different P2X and P2Y receptor subtypes to definitively characterize any potential direct purinergic signaling modulation.

Investigation of Cellular Processes at the Molecular Level In Vitro

Beyond direct enzyme and receptor interactions, in vitro cell-based models have been invaluable for dissecting the influence of this compound on complex cellular processes at the molecular level.

A significant finding from in vitro studies is the ability of a key metabolite of this compound to modulate protein-protein interactions. Specifically, the metabolite 6-thioguanine triphosphate (6-thio-GTP) has been shown to directly interact with the small GTPase, Rac1. nih.gov

In vitro experiments have demonstrated that 6-thio-GTP binds to Rac1, competitively inhibiting the binding of GTP. This prevents the activation of Rac1, a critical signaling hub that, in its active GTP-bound state, interacts with a multitude of downstream effector proteins. By locking Rac1 in an inactive state, 6-thio-GTP effectively disrupts these downstream protein-protein interactions. nih.govnih.gov This mechanism has been shown to be central to the immunosuppressive effects of the compound, as Rac1 is a key regulator of T-cell activation and proliferation. semanticscholar.org The inhibition of Rac1 activation by 6-thio-GTP leads to the induction of apoptosis in activated T lymphocytes. nih.gov

Table 2: In Vitro Modulation of Rac1 Protein Interaction by a this compound Metabolite

| Metabolite | Target Protein | Molecular Interaction | Consequence |

|---|

The modulation of protein-protein interactions by this compound's metabolites has direct consequences on intracellular signaling cascades. In vitro studies using various cell lines, including macrophages, endothelial cells, and T lymphocytes, have identified several key pathways affected by the compound. nih.govnih.gov

The inhibition of Rac1 activation has been shown to suppress downstream signaling pathways, including:

c-Jun N-terminal Kinase (JNK) Pathway : In macrophages and endothelial cells, treatment with this compound in vitro leads to the inhibition of cytokine-induced JNK signaling. nih.govnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway : The activation of STAT3, a key transcription factor in cell proliferation and survival, was found to be suppressed in a Rac1-dependent manner in epithelial cells treated with this compound. nih.gov

Nuclear Factor-κB (NF-κB) Pathway : In endothelial cells, this compound was shown to reduce the activation of the transcription factor NF-κB, leading to a decrease in the transcription of pro-inflammatory cytokines. nih.gov

Furthermore, independent of the Rac1-mediated effects, in vitro studies have indicated that this compound can inhibit the phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling pathway. nih.govoncotarget.com This pathway is a central regulator of cell growth, proliferation, and metabolism.

Table 3: Cellular Signaling Pathways Modulated by this compound In Vitro

| Signaling Pathway | Effect of this compound | Key Molecular Target/Mediator |

|---|---|---|

| JNK Pathway | Inhibition | Rac1 |

| STAT3 Pathway | Inhibition | Rac1 |

| NF-κB Pathway | Inhibition | Rac1 |

Mechanistic Insights into Broader Biological Activities In Vitro (e.g., Antioxidant Mechanisms)

In vitro assays have been employed to investigate the potential antioxidant properties of this compound. The presence of a sulfhydryl (-SH) group in its structure suggests a capacity for radical scavenging. Studies have shown that this compound can trap free radicals in chemical and cellular systems. For instance, in experiments protecting DNA and erythrocytes from AAPH-induced oxidation, 6-mercaptopurine was able to trap 0.6 and 2.2 radicals, respectively.

Conversely, some in vitro studies have reported that thiopurines can also induce oxidative stress in certain cell types, such as T-lymphocytes. This pro-oxidant effect may contribute to its biological activity and is an important aspect of its mechanism. The induction of reactive oxygen species (ROS) has been observed in Jurkat T-lymphocyte cell models, suggesting that the net effect of the compound on cellular redox balance may be context-dependent.

These seemingly contradictory findings highlight the complexity of the compound's interaction with cellular redox systems. The antioxidant or pro-oxidant activity may depend on the specific in vitro system, the concentration of the compound, and the metabolic state of the cells.

Stability and Degradation Pathways within Simulated Biological Environments

Extensive searches of scientific literature and databases did not yield specific studies on the stability and degradation pathways of this compound in simulated biological environments. Research in this area has predominantly focused on its parent compound, 6-mercaptopurine (6-MP), and its clinically significant metabolites.

While the ethanethiol (B150549) derivative is structurally related to 6-mercaptopurine, the addition of the ethyl group to the sulfur atom can significantly alter its chemical properties, including its stability and how it is metabolized by enzymes. Therefore, direct extrapolation of data from 6-mercaptopurine to this compound would be scientifically unfounded.

The degradation of thiopurine compounds is known to be influenced by factors such as pH, temperature, and the presence of various enzymes. For instance, the metabolism of 6-mercaptopurine is well-documented and involves several enzymatic pathways, primarily oxidation by xanthine oxidase (XO) and S-methylation by thiopurine S-methyltransferase (TPMT). These processes lead to the formation of various metabolites, including 6-thiouric acid and 6-methylmercaptopurine.

However, without specific experimental data for this compound, any discussion of its degradation products, reaction kinetics, or the enzymes involved would be speculative. Further research, including in vitro incubation studies with liver microsomes, cytosol, or specific metabolizing enzymes, would be necessary to elucidate the stability and metabolic fate of this particular compound.

Therefore, no data tables or detailed research findings on the stability and degradation of this compound can be provided at this time.

Applications of 9h Purine 6 Ethanethiol in Advanced Chemical Research Beyond Therapeutic Use

Utilization as a Key Building Block in Complex Organic Synthesis

The structural framework of 9H-Purine-6-ethanethiol offers multiple reactive sites, making it a highly adaptable building block for the synthesis of more complex molecules. The purine (B94841) ring system can be selectively functionalized, while the ethanethiol (B150549) group provides a versatile handle for a variety of chemical transformations.

The purine core itself has several positions that can be targeted for modification. Metal-mediated coupling reactions, often catalyzed by palladium or nickel, allow for the formation of new carbon-carbon bonds at the C2, C6, and C8 positions. mdpi.com Similarly, copper-catalyzed reactions can be used to introduce aryl groups at the N7 and N9 nitrogen atoms. mdpi.com This multi-faceted reactivity allows chemists to use this compound as a central scaffold, building molecular complexity by sequentially or orthogonally modifying different parts of the molecule.

The thiol group is particularly useful. It can undergo S-alkylation, oxidation to form disulfides, or participate in addition reactions. For instance, the synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines demonstrates how the thiol-derived group can be retained while modifications are made elsewhere on the purine scaffold, such as at the N9 position. nih.gov This enables the creation of diverse libraries of compounds from a single purine precursor. nih.gov

| Reactive Site | Type of Reaction | Potential Outcome |

| Thiol (-SH) | S-Alkylation, Michael Addition | Attachment of new functional groups, chain extension |

| Thiol (-SH) | Oxidation | Formation of disulfide bridges for dimerization |

| N9-H | N-Alkylation, N-Arylation | Introduction of substituents to modulate solubility and electronic properties |

| C2, C8 positions | Halogenation, Metal-catalyzed cross-coupling | Introduction of aryl, alkyl, or other functional groups |

Role in Materials Science and Polymer Chemistry (e.g., Thiol-ene Click Reactions)

In materials science, the ability to precisely control the functionalization of surfaces and polymers is paramount. This compound is an ideal candidate for such applications due to its participation in the highly efficient thiol-ene "click" reaction. rsc.orgrsc.org This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an alkene or "-ene"). nih.gov

The process is valued for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions (often initiated by UV light). rsc.orgrsc.org By incorporating alkene groups into a polymer backbone or onto a material surface, the ethanethiol group of this compound can be used to covalently graft the purine moiety onto the material. This strategy allows for the creation of functional materials with tailored properties. For example, polymers functionalized with purine units could be designed for specific recognition of biomolecules or for creating materials with unique electronic or self-assembly properties.

The thiol-yne reaction, a related click chemistry method involving the reaction of thiols with alkynes, further expands the possibilities for creating advanced polymer architectures and functional materials. walshmedicalmedia.comwalshmedicalmedia.com

| Component | Role in Thiol-Ene Reaction | Example |

| This compound | Thiol source | Provides the "-SH" group for the addition reaction |

| Alkene-functionalized substrate | Ene source | A polymer with pendant vinyl groups (e.g., polystyrene-co-4-vinylbenzocyclobutene) |

| Photoinitiator | Radical source | AIBN (Azobisisobutyronitrile) or DMPA (2,2-Dimethoxy-2-phenylacetophenone) |

| UV Light | Initiation energy | Activates the photoinitiator to start the radical chain reaction |

Contribution to Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions. The structure of this compound is rich with features that promote such interactions, making it a valuable component for designing self-assembling systems.

The aromatic purine ring is capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings align. Furthermore, the purine ring contains multiple nitrogen atoms and an N-H group that can act as hydrogen bond donors and acceptors. These hydrogen bonding capabilities are fundamental to the structure of DNA and can be harnessed to direct the assembly of synthetic molecules. acs.org Studies have shown that purine nucleobases can form supramolecular assemblies and even liquid crystals in water, highlighting their intrinsic ability to create ordered structures. nih.gov

The combination of hydrogen bonding and π-π stacking can drive molecules of this compound to self-assemble into well-defined nanostructures, such as one-dimensional tapes or two-dimensional sheets. The ethanethiol tail can also play a role, either by influencing the packing of the molecules or by anchoring the entire assembly to a metal surface, such as gold, to form a self-assembled monolayer (SAM).

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | N9-H, Ring Nitrogens (N1, N3, N7) | 1D tapes, 2D sheets, rosettes |

| π-π Stacking | Aromatic Purine Ring | Stacked columns, layered structures |

| Thiol-Metal Interaction | Thiol (-SH) group | Self-Assembled Monolayers (SAMs) on gold surfaces |

Precursor for the Development of Analytical Probes and Chemical Sensors

The development of sensitive and selective chemical sensors is a significant area of modern analytical chemistry. This compound serves as an excellent precursor for such devices due to the inherent properties of its purine and thiol functionalities.

The purine ring system is electrochemically active, meaning it can be oxidized at a specific voltage. nih.govscispace.com This property allows for the development of electrochemical sensors. The thiol group is particularly advantageous here, as it forms a strong, stable bond with gold surfaces. By immobilizing this compound or its derivatives onto a gold electrode, a highly sensitive sensor can be fabricated for detecting analytes that interact with the purine ring. nih.govscispace.com

Furthermore, the purine moiety can be incorporated into fluorescent probes. Its interaction with target molecules can lead to changes in fluorescence intensity, either through quenching or enhancement, providing a detectable signal. nih.gov Sensor arrays composed of fluorescent dyes that bind to purines via π-stacking have been shown to successfully differentiate between various structurally similar purine derivatives. nih.gov By modifying the this compound scaffold, new ratiometric fluorescent sensors can be designed that exhibit a color change upon binding to a specific target, such as a metal ion. rsc.org

| Sensor Type | Transduction Method | Role of this compound | Potential Analytes |

| Electrochemical | Voltammetry / Amperometry | Redox-active recognition element and surface anchor (via thiol) nih.govscispace.comresearchgate.net | Metal ions, DNA, small molecules |

| Fluorescent | Fluorescence Quenching/Enhancement | Part of the fluorophore system, binding site nih.gov | Complementary biomolecules, metal ions |

| Colorimetric | Change in Absorption | Chromophore component | pH, specific ions |

Applications in Catalyst Design and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. The structural features of this compound make it an intriguing scaffold for the design of novel organocatalysts.

The purine ring contains both Lewis basic sites (the lone pairs on the nitrogen atoms) and a Brønsted acidic site (the N9-H proton). This combination allows the molecule to potentially activate substrates through hydrogen bonding, similar to the mechanism employed by successful organocatalysts like L-proline. nih.gov For example, the catalyst could simultaneously donate a proton to an electrophile while a Lewis basic nitrogen accepts a proton from a nucleophile, activating both partners in a reaction.

To create catalysts for asymmetric synthesis, chirality must be introduced into the molecule. This could be achieved by attaching a chiral substituent to the purine ring or by using a chiral derivative of the ethanethiol side chain. Such chiral purine-based catalysts could be applied to a range of important chemical transformations, including aldol reactions, Michael additions, and Diels-Alder reactions, offering a new class of catalysts for producing enantiomerically pure compounds. maynoothuniversity.ienih.gov

| Structural Feature | Catalytic Function | Potential Catalyzed Reaction |

| Lewis Basic Nitrogens (N1, N3, N7) | H-bond acceptor, Brønsted base | Activation of nucleophiles (e.g., enols, amines) |

| Brønsted Acidic Proton (N9-H) | H-bond donor, Brønsted acid | Activation of electrophiles (e.g., aldehydes, imines) |

| Aromatic Ring System | π-π stacking interactions | Substrate orientation and stabilization |

| Thiol Group | Nucleophilic catalyst, surface anchor | Michael additions, immobilization on supports |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Purine-6-ethanethiol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution at the C6 position of purine derivatives using ethanethiol. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., NaH). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (C18 column, UV detection at 260 nm) . Competing side reactions, such as oxidation of the thiol group, require inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

- Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves purine ring protons (δ 8.2–8.5 ppm) and the ethanethiol moiety (δ 2.5–3.0 ppm). Artifacts from residual water are minimized by drying solvents over molecular sieves .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺. Matrix interference is reduced using formic acid as an additive .

- FT-IR : Thiol (-SH) stretching (~2550 cm⁻¹) must be distinguished from O-H/N-H bands via deuterium exchange .

Q. How can researchers validate the structural assignment of this compound using crystallographic data?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond-length/angle validation. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen-bonding networks (e.g., S-H···N interactions) are analyzed using Mercury software .

Advanced Research Questions

Q. What thermodynamic parameters (e.g., ΔfH°, ΔcH°) are critical for modeling this compound’s stability, and how are they experimentally determined?

- Methodological Answer: Combustion calorimetry measures ΔcH°solid (enthalpy of combustion), while differential scanning calorimetry (DSC) quantifies phase transitions. Gas-phase ion energetics (e.g., proton affinity) are derived from mass spectrometric collision-induced dissociation (CID) . For example, ΔfH°solid for analogous purines ranges from -200 to -300 kJ/mol, with deviations >5% suggesting impurities .

Q. How can contradictory data in solubility studies (e.g., aqueous vs. organic solvents) be resolved?

- Methodological Answer:

- Step 1 : Cross-validate methods (e.g., shake-flask vs. HPLC solubility assays).

- Step 2 : Control for thiol oxidation by adding antioxidants (e.g., TCEP) and confirm stability via TLC .

- Step 3 : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, high δP solvents (DMF, DMSO) enhance solubility due to polar interactions .

Q. What computational strategies are optimal for predicting this compound’s reactivity in nucleophilic environments?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) model solvation effects. Validation against experimental kinetic data (e.g., SN2 reaction rates) is critical .

Q. How should researchers design experiments to investigate the compound’s tautomeric equilibria under physiological conditions?

- Methodological Answer: Use pH-dependent ¹H NMR (pH 2–12) to monitor tautomer shifts (e.g., N7H vs. N9H forms). Isotopic labeling (¹⁵N/²H) combined with variable-temperature NMR quantifies energy barriers. Compare with theoretical IR spectra (scaling factor 0.961) for tautomer identification .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in biochemical assays involving this compound?

- Methodological Answer: Non-linear regression (e.g., GraphPad Prism) fits IC₅₀/EC₅₀ values using a four-parameter logistic model. Outliers are identified via Grubbs’ test (α=0.05). Replicate variability (>15% RSD) warrants re-evaluation of assay conditions (e.g., cell passage number, compound stability) .

Q. How can conflicting bioactivity results between in vitro and in vivo studies be reconciled?

- Methodological Answer:

- Step 1 : Assess bioavailability (e.g., LogP, plasma protein binding via equilibrium dialysis).

- Step 2 : Perform metabolite profiling (LC-MS/MS) to identify inactivation pathways.

- Step 3 : Use pharmacokinetic modeling (e.g., Compartmental PK/PD) to correlate exposure and effect .

Tables of Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.